4-Anilino-4-oxobutanoic acid is an organic compound with the chemical formula CHNO. It features a phenyl group attached to a butanoic acid structure, which incorporates both an amine and a ketone functional group. This compound is recognized primarily as a metabolite of Suberoylanilide Hydroxamic Acid, a histone deacetylase inhibitor that has applications in cancer therapy. The compound's structure allows it to participate in various biological and
Succinanilic acid, also known as N-phenylsuccinamic acid, is a white crystalline solid with the chemical formula C₁₀H₁₁NO₃. It is synthesized by reacting succinic anhydride with aniline in a solvent like benzene []. Succinanilic acid exhibits a melting point of 150°C and a pKa of 4.69 at 25°C []. It exhibits solubility in alcohol, ether, and hot water, but it decomposes slightly in boiling water [].
While the scientific research applications of succinanilic acid are not as extensive as other organic compounds, there are some potential areas of exploration:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development.
The biological activity of 4-anilino-4-oxobutanoic acid is largely attributed to its role as a metabolite of Suberoylanilide Hydroxamic Acid. It exhibits potential anti-cancer properties by inhibiting histone deacetylases, which are critical in regulating gene expression. This inhibition can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapeutics. Additionally, the compound may exhibit altered pharmacokinetics due to its structure, potentially enhancing its efficacy while reducing side effects .
Several synthesis methods exist for producing 4-anilino-4-oxobutanoic acid:
These methods ensure the production of high-purity compounds suitable for research applications.
4-Anilino-4-oxobutanoic acid has several applications across different fields:
Studies on 4-anilino-4-oxobutanoic acid often focus on its interactions with biological systems. Such interaction studies are critical for understanding the pharmacological profile of this compound. These investigations help optimize its use in therapeutic contexts, particularly concerning its efficacy as an anti-cancer agent by elucidating its mechanism of action at the molecular level .
Several compounds share structural similarities with 4-anilino-4-oxobutanoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Suberoylanilide Hydroxamic Acid | Hydroxamic acid structure | Known histone deacetylase inhibitor |
4-Anilino Butanoic Acid | Lacks ketone functionality | Simpler structure; less potent |
3-(Phenylamino)propanoic Acid | Similar amine and carboxylic acid features | Different substitution pattern on the aromatic ring |
The unique combination of functionalities in 4-anilino-4-oxobutanoic acid allows it to serve specific roles in drug metabolism studies and cancer therapy that other similar compounds may not fulfill effectively .